molecular formula C8H10BrNO2 B13613615 Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- CAS No. 23993-41-1

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

Cat. No.: B13613615
CAS No.: 23993-41-1
M. Wt: 232.07 g/mol
InChI Key: CHONYXOIGVXXGW-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- is a substituted hydroxylamine derivative characterized by a benzyl group substituted with bromine at the 5-position and a methoxy group at the 2-position of the aromatic ring. This compound belongs to a broader class of O-benzylhydroxylamines, which are widely utilized in organic synthesis, pharmacological studies, and analytical chemistry due to their nucleophilic hydroxylamine moiety and tunable electronic properties imparted by substituents on the aromatic ring.

The 5-bromo-2-methoxy substitution pattern creates a distinct electronic environment, with the bromine atom acting as a moderately electron-withdrawing group and the methoxy group as an electron-donating group. This combination influences reactivity, solubility, and intermolecular interactions, making the compound valuable for applications such as ligand design or intermediate synthesis.

Properties

CAS No.

23993-41-1

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

CHONYXOIGVXXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CON

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromo-2-methoxyphenol Intermediate

A critical precursor is 5-bromo-2-methoxyphenol, synthesized through a three-step process starting from o-methoxyphenol (hydroxyanisole):

Step Reaction Description Reagents/Conditions Outcome
1 Acetylation of phenolic hydroxyl group Acetic anhydride, sulfuric acid catalyst, 100°C, 6 h Formation of acetyl-protected hydroxyanisole
2 Bromination at 5-position Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 h Introduction of bromine at 5-position
3 Deacetylation to regenerate phenol 10% aqueous sodium bicarbonate, methanol, 80°C Recovery of 5-bromo-2-methoxyphenol

This method results in a high purity intermediate used for subsequent transformations.

Synthesis of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

The key step is the condensation of hydroxylamine with 5-bromo-2-methoxybenzaldehyde under mild heating:

Parameter Details
Reactants Hydroxylamine + 5-bromo-2-methoxybenzaldehyde
Solvent Ethanol or methanol (polar protic solvents)
Temperature Mild heating, typically 60-80°C
Reaction Time Several hours, optimized for maximum yield
Product Isolation Extraction, crystallization or chromatography
Yield Moderate to high, depending on stoichiometry and conditions

This condensation forms the O-(5-bromo-2-methoxybenzyl)hydroxylamine via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration.

Protection and Functional Group Manipulation Techniques

In some synthetic schemes, protecting groups are used to improve selectivity and yield:

  • The phenolic hydroxyl group is protected by acetylation during bromination to avoid side reactions.
  • Hydroxylamine derivatives can be protected on the nitrogen or oxygen atoms using groups such as tert-butoxycarbonyl (Boc) or 4-methoxybenzyl (PMB) ethers.
  • Deprotection is typically achieved under acidic or basic conditions, for example, sodium bicarbonate aqueous solution for acetyl groups or trifluoroacetic acid for Boc groups.

Alternative Synthetic Routes and Catalytic Methods

Recent advances include:

  • Use of palladium-catalyzed Buchwald-Hartwig amination reactions for preparing related hydroxylamine derivatives with aromatic substituents, enabling high regioselectivity and functional group tolerance.
  • Halooxime formation via reaction of hydroxylamine with halide sources and acids, providing a versatile method for introducing halogenated hydroxylamine functionalities.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Reference
1 Acetylation Acetic anhydride, sulfuric acid, 100°C, 6 h Protect phenol hydroxyl group
2 Bromination Bromine, iron powder catalyst, DMF, 70-80°C, 5 h Introduce bromine at 5-position
3 Deacetylation 10% NaHCO3 aqueous solution, methanol, 80°C Remove acetyl protecting group
4 Condensation Hydroxylamine, 5-bromo-2-methoxybenzaldehyde, EtOH/MeOH, 60-80°C Form O-(5-bromo-2-methoxybenzyl)hydroxylamine
5 Protection/Deprotection Boc or PMB groups, acid/base treatments Control reactivity and stability of intermediates
6 Catalytic amination Pd catalyst, ligands, base, toluene, 70°C Alternative method for hydroxylamine derivatives

Research Findings and Practical Considerations

  • The acetylation-bromination-deacetylation sequence is a robust and scalable method for preparing the key brominated phenol intermediate.
  • Reaction yields and purity depend strongly on temperature control and reagent stoichiometry.
  • Hydroxylamine derivatives are sensitive to heat and light; proper storage under cool, dark conditions is recommended to prevent decomposition.
  • Catalytic methods provide access to diverse hydroxylamine derivatives with potential for medicinal chemistry applications.
  • Safety protocols are essential due to the reactive and sometimes hazardous nature of hydroxylamine compounds.

Chemical Reactions Analysis

Types of Reactions

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine can undergo several types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can participate in redox reactions, affecting cellular oxidative stress levels. The bromine atom and methoxy group can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Positional Effects

A key structural isomer is O-(4-bromo-2-methoxybenzyl)hydroxylamine , where the bromine is at the 4-position instead of the 5-position . This positional difference alters the aromatic ring's resonance effects and steric interactions:

  • 4-Bromo isomer : Bromine at the ortho position relative to the methoxy group increases steric strain, which may reduce stability or alter crystal packing.

Table 1: NMR Spectral Comparison of Positional Isomers

Compound ¹H-NMR (δ, ppm, DMSO-d6) Key Coupling Constants (J, Hz)
5-Bromo-2-methoxy derivative* Data not available N/A
4-Bromo-2-methoxy derivative 7.53 (d, J=8.4), 7.21 (d, J=2.4), 6.98 (q) J1=8.4, J2=2.4

*Predicted shifts for the 5-bromo isomer would show distinct coupling patterns due to meta substitution.

Substituent Electronic Effects

Halogenated Analogues:
  • O-(2-Fluorobenzyl)hydroxylamine : The electron-withdrawing fluorine atom increases the hydroxylamine's acidity compared to the bromo derivative. Fluorine's smaller size also reduces steric hindrance.
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) : The strong electron-withdrawing effect of multiple fluorines enhances reactivity toward carbonyl compounds, making PFBHA a superior derivatization agent in analytical chemistry compared to bromo-methoxy derivatives.

Table 2: Electronic and Physical Properties

Compound Substituent Effects Application
5-Bromo-2-methoxy derivative Moderate EWG (Br) + EDG (OMe) Pharmacological intermediates
PFBHA Strong EWG (F) Carbonyl derivatization
O-(Naphthalen-2-ylmethyl) Bulky aromatic group Ligand design
Spectral Data:
  • Mass Spectrometry : The 4-bromo-2-methoxy derivative shows a molecular ion peak at m/z 233 (M+H)+ , identical to the 5-bromo isomer due to identical molecular formulas.
  • 13C-NMR : Methoxy groups typically resonate near δ 55–60 ppm, while bromine substituents deshield adjacent carbons.

Biological Activity

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-, with the chemical formula C₈H₁₀BrNO₂ and CAS Number 23993-41-1, is a compound that exhibits significant biological activity due to its unique structural properties. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- has a molecular weight of approximately 232.07 g/mol. Its structure includes a hydroxylamine functional group attached to a 5-bromo-2-methoxybenzyl moiety, which influences its reactivity and biological interactions. The presence of bromine and methoxy groups modulates the compound's electronic properties and steric hindrance, enhancing its solubility and interaction profiles within biological systems.

The biological activity of hydroxylamines generally involves their ability to act as nucleophiles in various chemical reactions. Hydroxylamine derivatives have been shown to participate in amination reactions, which are crucial in the synthesis of pharmaceuticals. For instance, hydroxylamine-mediated C–C amination has been reported to yield moderate product yields under specific conditions . The unique substituents on hydroxylamine, O-(5-bromo-2-methoxybenzyl)- may further influence its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Hydroxylamine derivatives have demonstrated notable antimicrobial activity. In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For example, derivatives containing hydroxylamine structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

Compound NameMIC (µg/mL)Target Organism
Hydroxylamine A8MRSA
Hydroxylamine B16Escherichia coli
Hydroxylamine C4Mycobacterium tuberculosis

Cytotoxicity and Cancer Research

Recent studies have highlighted the potential anticancer properties of hydroxylamine derivatives. In particular, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to hydroxylamines have shown promising cytotoxic activity against leukemia and breast cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Hydroxylamine D12MCF-7 (Breast Cancer)
Hydroxylamine E15U-937 (Leukemia)
Hydroxylamine F10HCCLM3 (Liver Cancer)

Case Studies

  • Study on Antimycobacterial Activity : A study evaluated the activity of several hydroxylamine derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong potential as antitubercular agents .
  • Evaluation of Cytotoxic Effects : In another study focusing on novel hydroxylamines, compounds were tested against multiple cancer cell lines. The findings revealed that some derivatives induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the typical synthetic routes for preparing O-(5-bromo-2-methoxybenzyl)hydroxylamine, and what reagents/conditions are critical?

The synthesis often involves nucleophilic substitution or reductive amination. For example, a brominated benzyl derivative (e.g., 5-bromo-2-methoxybenzyl bromide) reacts with hydroxylamine under basic conditions. Potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF at elevated temperatures (~80–100°C) is common . Key steps include:

  • Starting materials : 5-bromo-2-methoxybenzaldehyde (or bromide) and hydroxylamine derivatives.
  • Critical reagents : Bases (K₂CO₃), solvents (DMF, ethanol), and temperature control to avoid side reactions.
  • Workup : Acidic hydrolysis (HCl) to isolate the hydroxylamine hydrochloride salt .

Q. How can the purity and structure of O-(5-bromo-2-methoxybenzyl)hydroxylamine be confirmed experimentally?

Use a combination of analytical techniques:

  • NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., PubChem data ). Key signals include methoxy (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm).
  • HPLC : C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₈H₁₀BrNO₂ at m/z 244–246) .

Q. What are the primary applications of this compound in organic synthesis?

  • Intermediate : Used to synthesize benzoxazoles, sulfonamides, or hydrazine derivatives via coupling reactions .
  • Protecting group : The hydroxylamine moiety can temporarily mask amines during multi-step syntheses .
  • Oxidation/Reduction : Participates in redox reactions to form nitroso or amine derivatives .

Advanced Research Questions

Q. How can contradictory yields in reported synthesis methods be resolved?

Discrepancies often arise from solvent purity, reaction time, or reagent ratios. Methodological adjustments include:

  • Solvent screening : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalytic additives : Use KI (0.1 equiv) to enhance bromide reactivity .
  • Kinetic monitoring : Track reaction progress via TLC or in-situ IR to optimize termination points .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., anticancer potential)?

  • Cell-based assays : Test against cancer cell lines (e.g., MCF-7, U-937) with IC₅₀ measurements (see Table 1) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .
  • Control experiments : Compare with structurally similar compounds (e.g., O-(4-chlorobenzyl) derivatives) to isolate substituent effects .

Q. Table 1. Bioactivity Data for Hydroxylamine Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
O-(5-Bromo-2-methoxybenzyl)MCF-7~0.7*Apoptosis induction
O-(4-Chlorobenzyl)U-9372.41Enzyme inhibition
*Predicted based on structural analogs .

Q. How can computational modeling aid in understanding reaction mechanisms involving this compound?

  • DFT calculations : Model transition states for nucleophilic substitution to predict regioselectivity (e.g., bromine vs. methoxy group reactivity) .
  • Docking studies : Simulate interactions with biological targets (e.g., IDO1 enzyme) to guide derivative design .

Q. What strategies mitigate decomposition during storage or reactions?

  • Storage : Keep as a hydrochloride salt at −20°C under inert atmosphere to prevent oxidation .
  • Stabilizers : Add 1% w/v ascorbic acid in aqueous solutions to scavenge free radicals .

Methodological Considerations

  • Contradiction Analysis : Compare NMR data from multiple syntheses; deviations in aromatic proton splitting may indicate incomplete substitution or isomer formation .
  • Yield Optimization : Use Design of Experiments (DoE) to statistically evaluate temperature, solvent, and base interactions .

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